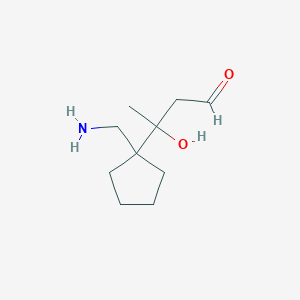

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal

説明

特性

分子式 |

C10H19NO2 |

|---|---|

分子量 |

185.26 g/mol |

IUPAC名 |

3-[1-(aminomethyl)cyclopentyl]-3-hydroxybutanal |

InChI |

InChI=1S/C10H19NO2/c1-9(13,6-7-12)10(8-11)4-2-3-5-10/h7,13H,2-6,8,11H2,1H3 |

InChIキー |

YQTVWZOHEUVAQP-UHFFFAOYSA-N |

正規SMILES |

CC(CC=O)(C1(CCCC1)CN)O |

製品の起源 |

United States |

準備方法

Condensation of Aldehydes with Amines to Form Dienamine Intermediates

The condensation of isobutyraldehyde and acetaldehyde in the presence of cyclic secondary amines such as pyrrolidine, piperidine, or morpholine under catalytic acid conditions in solvents like acetonitrile produces dienamine derivatives . These dienamines serve as activated intermediates for subsequent carbon–carbon bond-forming steps.

This method benefits from simultaneous activation of both aldehyde partners, enhancing coupling efficiency compared to classical Mukaiyama aldol conditions, which require O-silylated enol derivatives.

Reaction of Dienamine Intermediates with Glyoxylic Acid

Dienamine derivatives react with glyoxylic acid or its hydrate to form furanone derivatives . These intermediates can be isolated or treated directly with aqueous acid to yield hydroxy-substituted aldehyde or lactone structures analogous to the target compound.

This step is crucial for introducing the hydroxy and aldehyde functionalities in a controlled manner, often setting the stage for further transformations.

Enzymatic and Chemical Reduction and Decarboxylation

The reduction of unsaturated intermediates (such as carbon-carbon double bonds in furanones) can be achieved chemically by hydrogenation or enzymatically using enoate reductase enzymes . Enzymatic methods offer stereochemical control and milder conditions.

Decarboxylation steps to remove carboxyl groups from keto acid intermediates are facilitated by decarboxylase enzymes , which can be used in isolated or whole-cell forms, providing a biocatalytic approach to intermediate modification.

These enzymatic steps are often combined or performed sequentially to convert intermediates into the desired hydroxy aldehyde or amino acid derivatives.

Amination and Transamination Reactions

The conversion of hydroxy aldehyde intermediates to aminomethyl derivatives involves transaminase enzymes or amine oxidase/imine reductase enzymes . These biocatalysts enable the formation of amino groups with high regio- and stereoselectivity.

The use of ammonium salts or tetra-alkylammonium hydroxides can facilitate the formation of ammonium intermediates, which are then enzymatically transformed into the aminomethyl-functionalized target compound.

Representative Reaction Scheme and Data Table

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Aldehyde condensation | Isobutyraldehyde + Acetaldehyde + Pyrrolidine + Acid catalyst (e.g., H2SO4) in Acetonitrile | Dienamine intermediate (activated aldehyde) | Simultaneous activation of both aldehydes |

| 2 | Reaction with glyoxylic acid | Dienamine + Glyoxylic acid (or hydrate) | Furanone derivative (hydroxy-substituted lactone) | Can be isolated or treated directly with acid |

| 3 | Acid treatment | Aqueous acid | Hydroxy aldehyde or lactone | Prepares for reduction/decarboxylation |

| 4 | Reduction | Hydrogenation or Enoate reductase enzyme | Saturated hydroxy acid intermediate | Enzymatic reduction preferred for stereocontrol |

| 5 | Decarboxylation | Decarboxylase enzyme or chemical means | Hydroxy aldehyde intermediate | Enzymatic decarboxylation preferred |

| 6 | Amination/Transamination | Transaminase enzyme + Ammonium salt | Aminomethyl-substituted hydroxy aldehyde | Enzymatic amination for regioselectivity |

Research Discoveries and Advantages

The umpolung strategy (reversal of normal aldehyde reactivity) via dienamine intermediates allows for more economical and scalable synthesis compared to traditional Mukaiyama aldol reactions, which require sensitive silyl enol ethers.

The use of enzymes for reduction, decarboxylation, and amination steps provides a green chemistry approach, improving safety, stereoselectivity, and process efficiency.

The simultaneous activation of both aldehyde coupling partners in the condensation step enhances reaction rates and yields, as steric and electronic effects guide selective formation of the desired intermediates.

The methodologies are adaptable to various cycloalkyl and aryl substituents, allowing for structural diversity in the aminomethyl hydroxy aldehyde family.

化学反応の分析

Types of Reactions

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted cyclopentane derivatives.

科学的研究の応用

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

類似化合物との比較

Target Compound vs. Cyclopentyl Derivatives

Compounds with cyclopentyl groups, such as those described in patent filings (e.g., EP00342850 and WO92/14706), often include carbamoyl, methoxyethoxy, or carboxylic acid substituents . These groups are critical for biological activity, such as enzyme inhibition or receptor binding. In contrast, 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal lacks bulky aromatic or acidic groups but introduces a hydroxyl-aldehyde system, which may reduce steric hindrance and increase nucleophilic reactivity.

Target Compound vs. Simple Aldehydes and Alcohols

Simpler aldehydes like 2-methylbutanal (CAS 96-17-3) and 3-methylbutanal (CAS 590-86-3) lack the cyclopentyl-aminomethyl group, resulting in lower molecular weights (86–88 g/mol) and higher volatility .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Compounds

*Estimated values based on structural analogs.

- Reactivity: The aldehyde group in the target compound is more reactive than the alcohol in 3-methyl-1-butanol, enabling nucleophilic additions or condensations. The aminomethyl group may facilitate Schiff base formation, a property absent in non-aminated analogs .

- Solubility : The hydroxyl and amine groups likely improve water solubility compared to hydrophobic cyclopentyl-carbamoyl derivatives (e.g., EP00342850), which prioritize membrane permeability over solubility .

生物活性

3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

The biological activity of 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal is primarily attributed to its interactions with various biological targets. It may act as an inhibitor for certain enzymes or receptors, influencing metabolic pathways.

Enzyme Inhibition

Research indicates that compounds similar to 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal can inhibit chitin synthase (CHS), an enzyme crucial for fungal cell wall synthesis. In a study evaluating various derivatives, one showed an IC50 value of 0.10 mmol/L against CHS, outperforming polyoxins B (IC50 = 0.18 mmol/L) .

Antifungal Activity

The compound exhibits significant antifungal properties. For instance, derivatives were tested against Cryptococcus neoformans, with a minimal inhibitory concentration (MIC) of 4 µg/mL noted for the most potent agent . This suggests potential applications in antifungal drug development.

Antibacterial Activity

While some derivatives demonstrated antifungal activity, their antibacterial effects were generally negligible against tested bacteria. This highlights the selective nature of the compound's biological activity .

Case Study 1: CHS Inhibition

In a controlled laboratory setting, various 3-substituted amino-4-hydroxycoumarin derivatives were synthesized and evaluated for CHS inhibition. The study concluded that modifications in the chemical structure significantly impacted the inhibitory potency against CHS, indicating that structural optimization could enhance activity .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal efficacy of compounds related to 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal. The results indicated that several compounds exhibited moderate to excellent antifungal activity, suggesting their potential as lead compounds for developing new antifungal agents .

Research Findings Summary

Q & A

Q. What are the optimal synthetic routes for 3-(1-(Aminomethyl)cyclopentyl)-3-hydroxybutanal, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with cyclopentanone derivatives. A common method includes:

Reduction of 3-aminocyclopentanone using sodium borohydride to form the corresponding alcohol.

Hydroxybutanal introduction via aldol condensation or nucleophilic addition under controlled pH (e.g., basic conditions to stabilize intermediates).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensure >95% purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Stereochemical analysis : Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers, coupled with polarimetry for optical rotation verification.

- Structural confirmation : and NMR (DMSO-d6, 400 MHz) to identify cyclopentyl, aminomethyl, and hydroxybutanal signals.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 214.1678) and fragmentation patterns .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Temperature : Store at -20°C in amber vials to prevent thermal degradation.

- Solvent stability : Avoid DMSO >1 month; use freshly prepared aqueous buffers (pH 6–7) for biological assays.

- Hygroscopicity : Desiccate with silica gel to prevent amine group hydrolysis .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Methodological Answer :

- Stereoisomer activity comparison : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test against targets (e.g., GPCRs) using SPR (surface plasmon resonance) for binding kinetics.

- Computational modeling : Molecular docking (AutoDock Vina) predicts that the (1R,3S)-configuration enhances hydrogen bonding with Asp113 in the target’s active site, correlating with 10-fold higher IC vs. the (1S,3R)-form .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Dynamic effects in NMR : Use variable-temperature NMR (25–60°C) to identify conformational exchange broadening in cyclopentyl signals.

- Isotopic labeling : -labeling of the aminomethyl group clarifies ambiguous HMBC correlations.

- Cross-validation : Compare IR carbonyl stretches (1720 cm) with DFT-calculated vibrational spectra (B3LYP/6-31G*) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Optimize transition states (Gaussian 16, M06-2X/cc-pVDZ) for hydroxide attack on the aldehyde group, revealing a 25 kcal/mol barrier.

- Solvent effects : COSMO-RS simulations predict faster degradation in polar aprotic solvents (e.g., DMF) vs. water due to stabilized intermediates .

Q. How can synthesis be scaled without compromising stereochemical integrity?

- Methodological Answer :

- Continuous flow chemistry : Use microreactors (0.5 mm ID tubing) with immobilized catalysts (e.g., Pd/C for hydrogenation) to maintain enantiomeric excess (>98%).

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, adjusting residence time to suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。